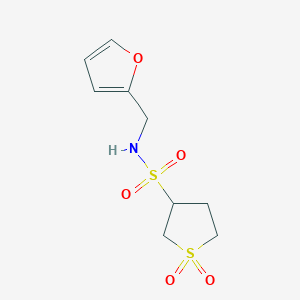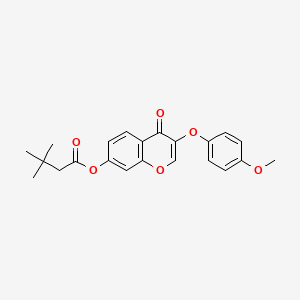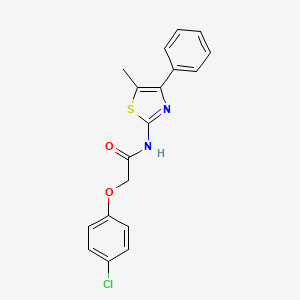![molecular formula C21H22BrClN2O6 B4890331 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate, also known as BPP, is a chemical compound that has been extensively studied in the field of neuroscience. This compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis method is well-documented, making it readily available for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate. One area of research could focus on the development of more selective and potent compounds that target specific receptors in the brain. Another area of research could focus on the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, which could improve its bioavailability and reduce its toxicity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate involves the reaction of 1-(4-bromophenoxy)acetyl chloride with 4-(2-chlorobenzyl)piperazine in the presence of a base, such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis of this compound has been well-documented in the literature and has been shown to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been extensively studied in the field of neuroscience for its potential therapeutic effects in the treatment of various neurological disorders. Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2.C2H2O4/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIRHXZIRNAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)
![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)



![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)